![molecular formula C10H10N2O B2875296 1H-Indole-6-carboxamide, 3-methyl- CAS No. 1202512-55-7](/img/structure/B2875296.png)
1H-Indole-6-carboxamide, 3-methyl-
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Overview
Description
1H-Indole-6-carboxamide, 3-methyl- is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indole, which is a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-6-carboxamide, 3-methyl-, often involves Fischer indolisation, a robust and high-yielding process . This process is often combined with indole N-alkylation, which is rapid and can be completed in less than an hour .Molecular Structure Analysis
The molecular structure of 1H-Indole-6-carboxamide, 3-methyl- includes a benzene ring fused to a pyrrole ring, which is characteristic of indole derivatives . The nitrogen atom in the pyrrole ring participates in the aromatic ring, and does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives, including 1H-Indole-6-carboxamide, 3-methyl-, have been the focus of many researchers due to their potential as enzyme inhibitors . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
1H-Indole-6-carboxamide, 3-methyl- is a solid at room temperature . It has a molecular weight of 174.2 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 3-methyl-1H-indole-6-carboxamide, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . This makes them valuable in the development of new drugs for the treatment of various inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activity . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .
Antioxidant Properties
Indole derivatives also possess antioxidant properties . This makes them useful in the development of drugs for conditions related to oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.
Each of these applications represents a unique field of scientific research where 3-methyl-1H-indole-6-carboxamide and other indole derivatives can have significant impact. It’s important to note that research in these areas is ongoing, and new applications and potential uses are continually being discovered .
Safety and Hazards
Future Directions
Research into indole derivatives, including 1H-Indole-6-carboxamide, 3-methyl-, is ongoing. Future directions may include further exploration of the synthetic strategies of indole derivatives, as well as their potential as enzyme inhibitors . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 3-methyl-1H-indole-6-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.
properties
IUPAC Name |
3-methyl-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-5-12-9-4-7(10(11)13)2-3-8(6)9/h2-5,12H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQUVHYMFMVINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-carboxamide, 3-methyl- | |
CAS RN |
1202512-55-7 |
Source
|
Record name | 3-methyl-1H-indole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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